3-Chloropiperidine
Overview
Description
3-Chloropiperidine is a chlorinated derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a chlorine atom at the third position of the piperidine ring. It is a versatile intermediate used in various chemical syntheses and has significant applications in medicinal chemistry and industrial processes.
Synthetic Routes and Reaction Conditions:
Iodide-Mediated Electrolysis: One of the methods for synthesizing this compound involves the cyclization of N-pentenylamines and their corresponding hydrochloric acid salts under ambient conditions using tetrabutylammonium iodide (TBAI) as a redox catalyst.
Monochlorination of Unsaturated Primary Amines: Another method involves the monochlorination of unsaturated primary amines using N-chlorosuccinimide while carefully monitoring the temperature to prevent dichlorination.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This is a common reaction in the synthesis of various derivatives.
Formation of Aziridinium Ions: The compound can form highly electrophilic bicyclic aziridinium ions through intramolecular displacement of the chloride.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
3-Chloropiperidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly alkylating agents used in cancer treatment.
Biological Studies: The compound’s ability to form covalent adducts with DNA makes it a valuable tool in studying DNA damage and repair mechanisms.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals due to its reactivity and versatility.
Mechanism of Action
The primary mechanism of action of 3-chloropiperidine involves the formation of an electrophilic aziridinium ion through intramolecular displacement of the chloride. This ion is highly reactive and readily attacked by nucleophiles such as the guanine base in DNA. The resulting covalent adducts can lead to depurination, strand cleavage, and potentially apoptosis of the affected cell .
Comparison with Similar Compounds
3-Chloropiperidine is compared with other similar compounds such as:
Mechlorethamine: Both compounds are nitrogen mustards and act as alkylating agents, but this compound forms a more stable aziridinium ion.
Chlorambucil: Similar to mechlorethamine, chlorambucil is another alkylating agent with a different structure but similar mode of action.
Azinomycins and Mitomycins: These natural analogues also form covalent adducts with DNA but have different structural features and biological activities.
Properties
IUPAC Name |
3-chloropiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUBWBSLSNIUBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329902 | |
Record name | 3-chloropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50564-59-5 | |
Record name | 3-chloropiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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